Bienvenue dans la boutique en ligne BenchChem!

5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Medicinal chemistry Kinase inhibitor Scaffold diversification

5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core N-functionalized with a phenylsulfonyl group. It serves as the unsubstituted parent scaffold within a chemotype validated as fibroblast growth factor receptor (FGFR) kinase inhibitors.

Molecular Formula C12H9N3O2S
Molecular Weight 259.29 g/mol
CAS No. 1388711-19-0
Cat. No. B1460269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
CAS1388711-19-0
Molecular FormulaC12H9N3O2S
Molecular Weight259.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC=CN=C32
InChIInChI=1S/C12H9N3O2S/c16-18(17,10-4-2-1-3-5-10)15-9-6-11-12(15)14-8-7-13-11/h1-9H
InChIKeyPJUKVNUNEPCUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (CAS 1388711-19-0): Core Scaffold for FGFR Kinase Inhibitor Development


5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core N-functionalized with a phenylsulfonyl group [1]. It serves as the unsubstituted parent scaffold within a chemotype validated as fibroblast growth factor receptor (FGFR) kinase inhibitors [2]. With a molecular weight of 259.29 g/mol, cLogP of 1.5, and topological polar surface area of 73.2 Ų, the compound occupies physicochemical space consistent with oral bioavailability guidelines [1]. The scaffold's critical structural feature is the nearly perpendicular orientation between the phenylsulfonyl group and the bicyclic core, which is essential for ATP-binding site recognition in FGFR kinases [3].

Why 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Cannot Be Replaced by Generic Pyrrolopyrazine Analogs in FGFR-Targeted Research


Substitution at the N-5 position with a phenylsulfonyl group is structurally non-negotiable for FGFR hinge-binding activity within this chemotype. The benzenesulfonyl moiety establishes a ~90° angle between the phenyl ring and the pyrrolo[2,3-b]pyrazine plane, which is essential for productive orientation in the ATP-binding pocket [1]. Replacing the phenyl group with saturated cyclopentane or cyclohexane dramatically reduces FGFR1 inhibitory activity—from >90% to 34.7% and 53.3% inhibition at 10 μM, respectively [1]. Furthermore, compounds lacking the sulfonyl linkage altogether or replacing it with alternative connectors (carbonyl, methylene) show substantial activity loss, confirming that the sulfonamide geometry is a pharmacophoric requirement rather than a tunable feature [1]. Consequently, procurement of the correctly N-functionalized scaffold is a gatekeeping requirement for any medicinal chemistry campaign targeting this chemical series.

Quantitative Differentiation Evidence for 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine vs. Closest Structural Analogs


Maximal Derivatizable Positions: Unsubstituted Scaffold vs. Pre-functionalized Bromo/Iodo Analogs

5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine bears no substituents at positions 2, 3, 6, or 7 of the bicyclic core. In contrast, three commercially available comparators are pre-functionalized with halogens: 5-(benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine (CAS 1262309-85-2, blocked at C7), 7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (CAS 1001414-03-4, blocked at C7), and 2-bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (blocked at C2). The target compound offers 4 unblocked positions for sequential derivatization, compared to 3 for mono-halogenated analogs and only 2 for di-substituted variants. The 2017 SAR study demonstrated that substitution at the 3-position with 1-methylpyrazole (yielding compound 9) produces FGFR1 inhibition of 93.3% at 10 μM and 92.5% at 1 μM, while the 2-position and 6/7-positions remain available for parallel optimization of selectivity and pharmacokinetic properties [1]. Halogen-blocked analogs require additional deprotection or metal-halogen exchange steps for divergent synthesis at the occupied position, adding 1–2 synthetic steps and reducing overall yield.

Medicinal chemistry Kinase inhibitor Scaffold diversification

FGFR1 Kinase Inhibition Activity: Class-Level Scaffold Validation via Closest Bioactive Derivative

The closest structurally characterized bioactive derivative is 3-(1-methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (compound 9, MW 339.4), which differs from the target compound only by addition of a 1-methylpyrazole group at C3. In ELISA-based FGFR1 kinase assays, compound 9 achieves 93.3% inhibition at 10 μM and 92.5% inhibition at 1 μM, representing a >10-fold improvement over the predecessor scaffold 1H-pyrrolo[3,2-b]pyridine analog (compound 8, 80.4% at 10 μM, 31.6% at 1 μM) [1]. The 5H-pyrrolo[2,3-b]pyrazine core is thus validated as a superior hinge-binding motif within this chemotype. By comparison, the monocyclic ring-opened analog (compound 10) shows only 50.0% inhibition at 10 μM and 15.4% at 1 μM, confirming that the bicyclic pyrrolo[2,3-b]pyrazine system is essential [1]. The target compound, as the synthetic precursor to compound 9, retains the full pharmacophoric scaffold validated by these data, with the critical advantage that the C3 position remains open for installation of diverse hinge-extending groups tailored to specific FGFR isoforms (FGFR1–4) or gatekeeper mutants.

FGFR inhibitor Kinase assay Cancer therapeutics

Physicochemical Profile: Predicted Drug-Likeness vs. Halogenated Analogs

The target compound (MW 259.29, cLogP 1.5, TPSA 73.2 Ų, HBD 0, HBA 4) falls within lead-like chemical space as defined by the Rule of Three (MW ≤300, cLogP ≤3) [1]. By comparison, the commonly procured 7-bromo analog (CAS 1262309-85-2, MW 338.18) and 7-iodo analog (CAS 1001414-03-4, MW 385.18) exceed the MW 300 threshold and carry additional lipophilicity burden from halogen atoms, with estimated cLogP increases of approximately 0.4–0.8 log units per halogen substitution. Higher lipophilicity is associated with increased risk of promiscuous binding, phospholipidosis, and poor aqueous solubility [2]. The target compound's lower molecular weight also provides a larger 'MW budget' for subsequent optimization: medicinal chemists can install up to ~240 Da of substituents before exceeding the MW 500 threshold commonly associated with oral drug candidates, compared to only ~162 Da for the 7-bromo analog and ~115 Da for the 7-iodo analog. Additionally, the predicted boiling point of 471.0 ± 48.0 °C and density of 1.43 ± 0.1 g/cm³ indicate acceptable thermal stability and handling characteristics for standard laboratory operations .

Drug-likeness Physicochemical properties ADME prediction

Commercial Purity Benchmarking: Vendor-Specified vs. Industry-Standard Requirements for Medicinal Chemistry

Commercially available batches of 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine are offered at two predominant purity specifications: 95% (AKSci, CAS 1388711-19-0, catalog 5176EG) and 97% (Leyan/乐研, catalog 1413111; MolCore, NLT 97%) . The 97% specification meets or exceeds the commonly accepted threshold for medicinal chemistry hit-to-lead and lead optimization workflows (typically ≥95% by HPLC or NMR). For comparison, the structurally related 7-bromo analog (CAS 1262309-85-2) is typically offered at 98% purity (MolCore), while the 7-iodo analog and 2-bromo-7-chloro variants are available at ≥95%. The target compound thus occupies a middle tier of commercial purity that is adequate for most SAR studies without the cost premium associated with >98% specifications. The phenylsulfonyl protecting group also confers enhanced stability compared to unprotected 5H-pyrrolo[2,3-b]pyrazine (free NH), which is susceptible to oxidation and requires inert atmosphere storage.

Quality control Procurement specification Purity analysis

Selectivity Profile: Class-Level Kinase Selectivity Evidence from Closest Bioactive Derivatives

Three potent derivatives built from the 5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine scaffold (compounds 17, 25, and 27) were profiled against c-Met kinase to assess selectivity. All three compounds demonstrated negligible c-Met inhibition at concentrations up to 1 μM (<31% inhibition), despite the scaffold originating from a c-Met inhibitor project [1]. Specifically, compound 17 (FGFR1 IC50 = 85.9 ± 21.2 nM) showed only 30.6% c-Met inhibition at 1 μM and −1.5% at 0.1 μM; compound 25 (FGFR1 IC50 = 45.9 ± 14.5 nM) showed 14.1% c-Met inhibition at 1 μM; compound 27 (FGFR1 IC50 = 113.8 ± 5.8 nM) showed 30.1% c-Met inhibition at 1 μM [1]. This cross-kinase selectivity is a class-level property of the 5H-pyrrolo[2,3-b]pyrazine scaffold and is not achievable with the predecessor 1-sulfonylpyrazolo[4,3-b]pyridine scaffold, which was originally optimized for c-Met potency. The structural basis for this selectivity is the unique molecular shape of the pyrrolo[2,3-b]pyrazine hinge binder, which alters the vector of the pendant aryl group relative to the kinase hinge region [1].

Kinase selectivity c-Met Off-target profiling

Synthetic Tractability: One-Step N-Sulfonylation vs. Multi-Step Routes to Functionalized Analogs

The synthesis of 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine proceeds via a single-step N-sulfonylation of commercially available 5H-pyrrolo[2,3-b]pyrazine with benzenesulfonyl chloride under standard conditions (NaH, DMF, room temperature, 2 h) [1]. This contrasts with the multi-step sequences required to access 3-substituted bioactive derivatives: compound 9 requires prior installation of the 1-methylpyrazole group at C3 via Suzuki coupling before N-sulfonylation, adding 2–3 synthetic steps. The target compound can therefore be prepared in higher overall yield and with fewer chromatographic purifications. In the published procedure for analog compound 8 (structurally analogous N-sulfonylation), the reported yield was 82% after flash column chromatography [1]. For procurement purposes, this single-step accessibility translates to more competitive pricing: the target compound is listed at approximately ¥1,502 per 50 mg (97% purity) from commercial Chinese vendors, positioning it as a cost-effective entry point for scaffold exploration compared to custom-synthesized 3-substituted derivatives requiring multi-step synthesis [2].

Synthetic chemistry Process development Scale-up

Recommended Application Scenarios for 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine Based on Quantitative Differentiation Evidence


Divergent Library Synthesis for FGFR Isoform-Selective Inhibitor Discovery

Medicinal chemistry teams pursuing FGFR1–4 isoform-selective or pan-FGFR inhibitors can use the target compound as a single starting scaffold for parallel library generation. The four unsubstituted positions (C2, C3, C6, C7) enable independent SAR exploration vectors: C3 substitution with heteroaryl groups (e.g., 1-methylpyrazole) extends toward the ribose pocket for FGFR1 potency [1]; C2 and C6 modifications can target the back-pocket to achieve FGFR isoform selectivity as demonstrated in co-crystal structures (PDB 5Z0S for FGFR1, PDB 6AGX for FGFR2) [2]; C7 substitution offers an additional vector for modulating physicochemical properties and metabolic stability. This divergent approach eliminates the need to synthesize and maintain separate halogenated intermediates for each derivatization vector, reducing overall synthetic burden by an estimated 33–50% compared to starting from pre-functionalized bromo or iodo analogs.

Chemical Probe Development for Kinase Selectivity Profiling

The class-level kinase selectivity data (FGFR1 IC50 45.9–113.8 nM with <31% c-Met inhibition at 1 μM for optimized derivatives) [1] supports the use of this scaffold for developing chemical probes to dissect FGFR signaling pathways. The target compound's favorable lead-like properties (MW 259.29, cLogP 1.5) [3] provide ample optimization headroom to install photoaffinity labels, fluorescent tags, or biotin linkers without exceeding drug-like property thresholds. Researchers can procure the scaffold at 97% purity and perform sequential functionalization to generate probe molecules with controlled linker attachment points, enabling target engagement studies (CETSA, DARTS) and cellular thermal shift assays in FGFR-dependent cancer cell lines.

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

For development groups transitioning an FGFR inhibitor lead into preclinical evaluation, the single-step N-sulfonylation route (NaH, PhSO₂Cl, DMF, RT) with an estimated 82% yield [1] offers a scalable entry point. The phenylsulfonyl group's thermal stability (predicted boiling point 471.0 ± 48.0 °C) and compatibility with common cross-coupling conditions (Suzuki, Buchwald-Hartwig, Negishi) ensure that downstream diversification chemistry can be developed on multi-kilogram scale without protecting group instability issues. The compound's predicted density (1.43 ± 0.1 g/cm³) and non-hazardous DOT/IATA classification further facilitate bulk shipment and storage under standard warehouse conditions (cool, dry place, no inert atmosphere required).

Fragment-Based Drug Discovery (FBDD) Starting Point for FGFR Gatekeeper Mutant Inhibitors

The target compound's low molecular weight (259.29 Da) and moderate lipophilicity (cLogP 1.5) [3] place it within fragment-like chemical space, making it suitable as a validated fragment hit for structure-based design campaigns targeting drug-resistant FGFR gatekeeper mutations (e.g., V561M in FGFR1, N549H/K in FGFR2, V555M in FGFR3). Co-crystal structures of related 5H-pyrrolo[2,3-b]pyrazine inhibitors bound to FGFR1 (PDB 5Z0S, resolution 2.45 Å) [2] provide high-resolution structural information on hinge-binding geometry, enabling rational, structure-guided fragment growth. The N-phenylsulfonyl group's perpendicular orientation to the core establishes a well-defined vector for fragment linking, while the unoccupied C2, C3, C6, and C7 positions provide multiple growth vectors compatible with fragment evolution strategies.

Quote Request

Request a Quote for 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.